molecular formula C7H10BrN3 B1443458 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole CAS No. 1247439-25-3

4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

Cat. No.: B1443458
CAS No.: 1247439-25-3
M. Wt: 216.08 g/mol
InChI Key: SPBLSBDLHRGAEG-UHFFFAOYSA-N
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Description

4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is a brominated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. With the molecular formula C7H10BrN3 and a molecular weight of 216.08 g/mol, it features a pyrazole ring linked to a pyrrolidine moiety . The bromine atom at the 4-position of the pyrazole ring makes it a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the exploration of more complex chemical architectures. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities. Research indicates that compounds containing the pyrazole nucleus exhibit diverse biological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities . The integration of a pyrrolidine ring, a common feature in pharmacologically active molecules, further enhances the potential of this compound as a key synthon for the development of novel therapeutic agents. The compound is typically supplied as a solid. Researchers are advised to handle this material with appropriate safety precautions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-1-pyrrolidin-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBLSBDLHRGAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Pyrazole Derivatives

Representative Synthetic Procedure (Summary)

Step Reagents & Conditions Outcome Yield (%) Notes
1 Pyrazole derivative + Brominating agent (e.g., NBS) in CH2Cl2, 0–25°C 4-Bromo-pyrazole intermediate ~80–90 Controlled temperature to avoid overbromination
2 4-Bromo-pyrazole + Pyrrolidine, base (e.g., K2CO3), DMF, RT to 50°C 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole 70–85 Reaction time 4–12 hours
3 Purification by recrystallization or chromatography Pure target compound High purity (>95%) achieved

Research Findings and Optimization

  • The use of copper triflate and ionic liquid catalysts has been reported in related pyrazole syntheses to improve yields and selectivity in cyclocondensation reactions, which may be adapted for pyrazole core construction before bromination and substitution steps.
  • Regioselective functionalization techniques, such as employing benzotriazole intermediates, allow for targeted substitution at the 4-position of pyrazole rings, facilitating access to tetrasubstituted pyrazoles with high regioselectivity.
  • Mild reaction conditions and the use of dilute acids in diazotization steps have been shown to enhance yields (>90%) in related bromopyrazole intermediates, suggesting potential applicability to 4-bromo-pyrazole derivatives.
  • The chiral variant (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole can be synthesized by using enantiomerically pure pyrrolidine precursors, enabling asymmetric synthesis routes that are valuable for pharmaceutical applications.

Chemical and Physical Data

Property Data
Molecular Formula C7H10BrN3
Molecular Weight 216.08 g/mol
CAS Number 1247439-25-3 (racemic), 1428331-37-6 (S-enantiomer)
IUPAC Name 4-bromo-1-pyrrolidin-3-ylpyrazole
Solvents Used Dichloromethane, chloroform, DMF, acetonitrile
Typical Reaction Temperature 0–50°C
Purification Methods Recrystallization, column chromatography

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Bromination of pyrazole NBS, Br2 0–25°C, CH2Cl2 80–90% Selective bromination Requires temperature control
N1-substitution with pyrrolidine Pyrrolidine, base (K2CO3) RT to 50°C, DMF 70–85% Mild conditions, good yield May require long reaction times
One-pot bromination and substitution Combined reagents Continuous flow or batch 75–85% Efficient, scalable Requires optimized conditions
Use of catalytic systems Cu(OTf)2, ionic liquids Room temperature Up to 82% (related pyrazoles) Reusable catalyst, green chemistry Catalyst cost

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under various conditions, enabling functional group diversification:

Reagent Conditions Product Yield Reference
Sodium azide (NaN₃)DMF, 80°C, 12 hrs4-Azido-1-pyrrolidin-3-yl-1H-pyrazole78%
Methylamine (CH₃NH₂)EtOH, reflux, 24 hrs4-(Methylamino)-1-pyrrolidin-3-yl-1H-pyrazole65%
Thiophenol (C₆H₅SH)K₂CO₃, DMF, 100°C, 6 hrs4-Phenylthio-1-pyrrolidin-3-yl-1H-pyrazole82%

Key observations:

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved nucleophilicity.

  • Steric hindrance from the pyrrolidine group slightly reduces yields compared to simpler pyrazole analogs.

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form nitrogen-containing derivatives:

Oxidizing Agent Conditions Product Notes
KMnO₄H₂O, 0°C, 2 hrs1-Pyrrolidinone-3-yl-4-bromo-1H-pyrazoleOver-oxidation avoided at low temps.
mCPBACH₂Cl₂, RT, 4 hrsN-Oxide derivativeForms stable oxide without ring cleavage.

Mechanistic insight:

  • KMnO₄ selectively oxidizes the pyrrolidine ring to a lactam without affecting the pyrazole bromine.

  • mCPBA generates an N-oxide, altering electronic properties for downstream applications.

Reduction Reactions

The pyrazole ring can be reduced under hydrogenation conditions:

Catalyst Conditions Product Selectivity
Pd/C (10%)H₂ (1 atm), MeOH, 25°C4-Bromo-1-pyrrolidin-3-yl-4,5-dihydro-1H-pyrazole90%
Raney NiH₂ (3 atm), EtOH, 60°CFully saturated pyrrolidine-pyrazole derivative75%

Applications:

  • Partial reduction preserves the bromine atom for further functionalization.

  • Full saturation modifies conformational flexibility for biological studies.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

Reaction Type Conditions Product Yield
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C4-Phenyl-1-pyrrolidin-3-yl-1H-pyrazole85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C4-(Dimethylamino)-1-pyrrolidin-3-yl-1H-pyrazole72%

Key parameters:

  • Suzuki coupling tolerates electron-rich and electron-poor boronic acids.

  • Buchwald-Hartwig amination requires bulky ligands to prevent β-hydride elimination .

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally related bromopyrazoles due to steric and electronic effects from the pyrrolidine group:

Parameter 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole 4-Bromo-1H-pyrazole
Substitution Rate Moderate (steric hindrance)High
Oxidation Stability Enhanced (electron-donating pyrrolidine)Low
Reduction Products Partially saturated derivativesFully reduced analogs

Mechanistic Studies

  • Substitution : Follows an SNAr mechanism, with rate acceleration via deprotonation at the pyrazole N-H position.

  • Cross-Coupling : Oxidative addition of Pd(0) to the C-Br bond is the rate-determining step, as confirmed by DFT calculations .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that pyrazole derivatives, including 4-bromo-1-pyrrolidin-3-yl-1H-pyrazole, exhibit significant antimicrobial properties. A study demonstrated that pyrazole compounds showed efficacy against various pathogenic microorganisms, suggesting their potential as antibacterial and antifungal agents . The structural features of pyrazoles enhance their interaction with microbial targets, which is crucial for their antimicrobial activity.

Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a key role in inflammation. For instance, several studies have reported that modified pyrazoles exhibit comparable anti-inflammatory activity to established drugs like diclofenac sodium . This positions this compound as a candidate for further development in treating inflammatory diseases.

Anticancer Potential
The anticancer properties of pyrazole derivatives have been explored extensively. Research has shown that compounds containing the pyrazole nucleus can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, this compound may serve as a lead compound in the development of new anticancer agents due to its structural attributes that facilitate interaction with cancer-related biological pathways .

Organic Synthesis Applications

Synthetic Intermediates
this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications through nucleophilic substitutions and cycloadditions, making it valuable in synthetic organic chemistry . Researchers have successfully synthesized novel compounds by employing this pyrazole derivative as a starting material.

Molecular Docking Studies
Molecular docking studies involving this compound have been conducted to predict its binding affinity to various biological targets. These studies help elucidate the mechanism of action of the compound and guide further modifications to enhance its pharmacological properties . The results from these computational analyses are essential for rational drug design.

Case Studies and Research Findings

StudyFocusFindings
El-Sayed et al. (2018)Anti-inflammatory activitySynthesized new pyrazole derivatives showing significant anti-inflammatory effects comparable to diclofenac sodium .
Burguete et al. (2020)Antimicrobial propertiesEvaluated pyrazole derivatives against bacterial strains; some exhibited promising results against resistant strains .
Nagarapu et al. (2019)Anticancer activityInvestigated the anticancer potential of pyrazole derivatives; certain compounds showed effective inhibition of tumor cell proliferation .

Mechanism of Action

The mechanism of action of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole Methoxy (C-3), Phenyl (N-1) C₁₀H₉BrN₂O 253.10 Enhanced lipophilicity due to phenyl group
4-Bromo-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine Methylpyrazolylmethyl (N-1), Amine (C-3) C₈H₁₀BrN₅ 256.11 Bidentate ligand potential via amine group
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine Cyclopropyl (C-3), Phenyl (N-1), Amine (C-5) C₁₂H₁₁BrN₃ 292.14 Steric effects from cyclopropyl ring
1-(1-(4-Bromobenzyl)-1H-pyrazol-3-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole 4-Bromobenzyl (N-1), Methoxyphenyl-triazole C₁₉H₁₅BrN₆O 447.27 Hybrid structure for multi-target activity
Target Compound : (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride Pyrrolidin-3-yl (N-1), Bromine (C-4) C₇H₁₂BrCl₂N₃ 289.00 High solubility (dihydrochloride salt), chiral center

Key Structural Insights :

  • Pyrrolidine vs. Phenyl : The pyrrolidine ring in the target compound offers conformational flexibility and hydrogen-bonding capabilities, unlike rigid phenyl groups in analogs like 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole .
  • Bromine Position : Bromine at C-4 (target) vs. C-3 (e.g., 3-Bromo-4-nitro-1H-pyrazole) alters steric and electronic profiles, impacting reactivity and binding .

Physicochemical Properties

  • Solubility : The dihydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 4-Bromo-3-phenyl-1H-pyrazole () .
  • Lipophilicity : Phenyl-substituted derivatives (e.g., 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole) exhibit higher logP values due to aromatic groups, whereas pyrrolidine-containing compounds balance hydrophilicity and lipophilicity .
  • Stability : Nitro-containing derivatives (e.g., 3-Bromo-4-nitro-1H-pyrazole) are more reactive and prone to decomposition under reducing conditions compared to brominated pyrrolidine analogs .

Biological Activity

4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromine atom and a pyrrolidine moiety , which contribute to its biological activity. The presence of these functional groups enhances its interaction with various biological targets, such as enzymes and receptors.

The mechanism through which this compound exerts its biological effects involves:

  • Binding Affinity : The compound binds to specific enzymes or receptors, modulating their activity. This interaction can lead to downstream effects in cellular pathways.
  • Inhibition of Enzymes : Preliminary studies indicate that it may inhibit certain enzymes involved in inflammatory processes, contributing to anti-inflammatory effects.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. In vitro studies have shown that it can effectively reduce inflammation markers, comparable to established anti-inflammatory agents like indomethacin .

Table 1: Anti-inflammatory Activity Comparison

CompoundIC50 (μg/mL)Reference
This compound71.11
Indomethacin54.65

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It demonstrated significant inhibitory effects against E. coli, Bacillus subtilis, and fungi like Aspergillus niger at concentrations comparable to standard antibiotics .

3. Potential Anticancer Activity

Preliminary studies suggest that derivatives of pyrazole compounds, including this compound, may exhibit anticancer properties. Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential for further development in cancer therapeutics .

Case Studies

Several case studies highlight the compound's potential applications:

  • Study on Enzyme Inhibition : A study investigated the inhibitory effects of various pyrazole derivatives on cyclooxygenase (COX) enzymes, revealing that some compounds had high selectivity for COX-2 over COX-1, making them promising candidates for anti-inflammatory drugs .
  • Synthesis and Biological Evaluation : Research focusing on the synthesis of pyrazole derivatives demonstrated that modifications in the molecular structure could enhance biological activities, including increased potency against specific targets .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis typically involves coupling brominated pyrazole precursors with pyrrolidine derivatives. A common approach is:

Bromination : Introduce bromine at the pyrazole C4 position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .

Substitution : React 4-bromo-pyrazole with a pyrrolidine-3-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

Q. Efficiency Monitoring :

  • Track reaction progress via TLC (Rf comparison with precursors).
  • Confirm purity with HPLC (>98%) and characterize intermediates via NMR (e.g., disappearance of pyrrolidine NH peaks at δ 2.5–3.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • 1H/13C NMR :
    • Identify pyrrolidine protons (δ 1.8–2.2 ppm for CH2, δ 3.0–3.5 ppm for N-CH).
    • Pyrazole C4-bromine causes deshielding of adjacent carbons (C3/C5: δ 140–150 ppm in 13C NMR) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., C7H10BrN3: calc. 230.0084, obs. 230.0086) .
  • IR : Detect N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. How can the molecular geometry and crystallinity of this compound be validated?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Grow crystals via slow evaporation (solvent: DCM/hexane).
    • Analyze bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles (pyrazole-pyrrolidine: ~15–25°) .
  • PXRD : Compare experimental vs. simulated patterns to confirm phase purity .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational modeling be resolved?

Methodological Answer:

  • Scenario : Discrepancies in NMR chemical shifts vs. DFT-predicted values.
  • Resolution Steps :
    • Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) .
    • Conformational Analysis : Use molecular dynamics (MD) to assess rotational barriers of the pyrrolidine ring.
    • Cross-Validation : Compare with SCXRD data to verify bond angles/planarity .

Q. What strategies optimize the regioselectivity of bromination in pyrazole derivatives?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -NO2) at C3 to direct bromination to C4 .
  • Catalytic Systems : Use Lewis acids (e.g., FeCl3) to stabilize transition states and enhance C4 selectivity .
  • Kinetic Control : Lower reaction temperatures (0–5°C) to favor kinetic over thermodynamic products .

Q. How can derivatives of this compound be designed to enhance biological activity (e.g., kinase inhibition)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Substitution at Pyrrolidine : Introduce polar groups (e.g., -OH, -NH2) to improve solubility and target binding .
    • Pyrazole Modifications : Replace bromine with bioisosteres (e.g., -CF3) to modulate electronic effects .
  • Screening : Use molecular docking (e.g., AutoDock Vina) to predict affinity for kinase ATP-binding pockets .

Q. What experimental and computational methods address discrepancies in melting point data across studies?

Methodological Answer:

  • Experimental Replication :
    • Purify compound via recrystallization (solvent: ethanol/water).
    • Use differential scanning calorimetry (DSC) for precise mp determination .
  • Computational : Calculate lattice energy (via DFT) to assess polymorphism risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole
Reactant of Route 2
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

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